Cas no 2098081-20-8 ((4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol)
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol structure](https://www.kuujia.com/scimg/cas/2098081-20-8x500.png)
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 2098081-20-8
- AKOS026707309
- (4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
- F1907-1910
- 1,4-Benzoxazepine-7-methanol, 2,3,4,5-tetrahydro-4-(2-methylpropyl)-
- (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
-
- Inchi: 1S/C14H21NO2/c1-11(2)8-15-5-6-17-14-4-3-12(10-16)7-13(14)9-15/h3-4,7,11,16H,5-6,8-10H2,1-2H3
- InChI Key: WMWRONFGUDBYQR-UHFFFAOYSA-N
- SMILES: O1C2C=CC(CO)=CC=2CN(CC1)CC(C)C
Computed Properties
- Exact Mass: 235.157228913g/mol
- Monoisotopic Mass: 235.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- Density: 1.065±0.06 g/cm3(Predicted)
- Boiling Point: 358.5±30.0 °C(Predicted)
- pka: 14.37±0.10(Predicted)
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-1910-5g |
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol |
2098081-20-8 | 95%+ | 5g |
$1596.0 | 2023-09-07 | |
Life Chemicals | F1907-1910-0.5g |
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol |
2098081-20-8 | 95%+ | 0.5g |
$505.0 | 2023-09-07 | |
TRC | I255271-500mg |
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol |
2098081-20-8 | 500mg |
$ 500.00 | 2022-06-04 | ||
TRC | I255271-1g |
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol |
2098081-20-8 | 1g |
$ 775.00 | 2022-06-04 | ||
Life Chemicals | F1907-1910-2.5g |
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol |
2098081-20-8 | 95%+ | 2.5g |
$1064.0 | 2023-09-07 | |
TRC | I255271-100mg |
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol |
2098081-20-8 | 100mg |
$ 135.00 | 2022-06-04 | ||
Life Chemicals | F1907-1910-0.25g |
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol |
2098081-20-8 | 95%+ | 0.25g |
$479.0 | 2023-09-07 | |
Life Chemicals | F1907-1910-1g |
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol |
2098081-20-8 | 95%+ | 1g |
$532.0 | 2023-09-07 | |
Life Chemicals | F1907-1910-10g |
(4-isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol |
2098081-20-8 | 95%+ | 10g |
$2234.0 | 2023-09-07 |
(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Related Literature
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
Compound Introduction: (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol (CAS No. 2098081-20-8)
Introducing the compound (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol, identified by its CAS number 2098081-20-8, is a meticulously crafted molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of oxazepine derivatives, a structurally diverse group known for its broad spectrum of biological activities. The presence of the isobutyl group at the 4-position and the methanol moiety at the 7-position introduces unique pharmacophoric features that contribute to its distinct chemical and pharmacological properties.
The structural framework of (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol incorporates a benzo[f][1,4]oxazepine core, which is a fused heterocyclic system combining benzene and oxazepine rings. This configuration is particularly intriguing due to its ability to interact with various biological targets, making it a valuable scaffold for drug discovery. The tetrahydropyridine moiety further enhances the compound's complexity and potential for modulating biological pathways.
In recent years, there has been growing interest in oxazepine derivatives due to their demonstrated efficacy in treating neurological and psychiatric disorders. The compound (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has been the subject of several studies aimed at elucidating its pharmacological profile. Research has highlighted its potential as an agonist or modulator of certain neurotransmitter receptors, which could make it a promising candidate for therapeutic applications.
One of the most compelling aspects of this compound is its ability to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. These interactions are crucial for understanding its potential role in treating conditions such as anxiety disorders, depression, and cognitive impairments. Preclinical studies have shown that derivatives of oxazepine can exhibit anxiolytic and antidepressant effects by modulating serotonin signaling pathways.
The introduction of the isobutyl group at the 4-position of the benzo[f][1,4]oxazepine ring appears to enhance binding affinity to specific receptor targets. This modification is a common strategy in drug design to improve pharmacokinetic properties and increase selectivity. The methanol moiety at the 7-position adds another layer of complexity, potentially influencing solubility and metabolic stability.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol with high precision. Molecular docking studies have revealed that this compound can effectively bind to neurotransmitter receptors with high affinity. These findings are supported by experimental data showing that analogs of this compound exhibit significant pharmacological activity in vitro.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. The use of chiral auxiliaries or catalysts ensures that the desired enantiomer is obtained, which is critical for biological activity.
In conclusion, (4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol (CAS No. 2098081-20-8) represents a significant advancement in the development of novel pharmacological agents. Its unique structural features and demonstrated interactions with key biological targets make it a promising candidate for further research and potential therapeutic applications. As our understanding of neurological disorders continues to evolve, compounds like this one will play a crucial role in developing innovative treatments.
2098081-20-8 ((4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol) Related Products
- 1685-25-2(1-(2-Amino-5-chlorophenyl)-2-phenylethan-1-one)
- 955537-33-4(N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide)
- 88999-91-1(Benzene, 1-bromo-4-(4-bromobutyl)-)
- 945419-78-3(ethyl 3-amino-3-(2-thienyl)propanoate hydrochloride)
- 2138072-70-3(2-(3-chloro-5-fluorophenoxy)ethane-1-sulfonyl chloride)
- 2059955-74-5(3-acetyl-1-(3-ethylphenyl)piperidin-2-one)
- 2137879-71-9(Oxetane, 2-(3'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)-)
- 76260-78-1(Substance P,11-L-methionine-, methyl ester)
- 2172189-49-8(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-fluorobenzoic acid)
- 852372-63-5(N-(4-acetamidophenyl)-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetamide)




